N-allyl-2-(2-thienyl)acetamide
Description
Contextual Significance of Thienyl- and Allyl-containing Acetamide (B32628) Derivatives
The academic interest in a compound like N-allyl-2-(2-thienyl)acetamide is built upon the established significance of its constituent parts. The acetamide framework is a common feature in numerous biologically active molecules and serves as a versatile scaffold for chemical modification. nih.govdergipark.org.tr
Thienyl Group: The thiophene (B33073) ring, a sulfur-containing heterocycle, is a well-known pharmacophore present in many synthetic products with a wide array of pharmacological activities. tandfonline.com Research has demonstrated that incorporating a thienyl moiety can lead to compounds with potent antimicrobial properties, including activity against various strains of Mycobacterium tuberculosis. nih.gov Furthermore, thienyl-containing acetamides have been designed and synthesized as promising pesticidal and fungicidal agents, highlighting their relevance in agrochemical research. nih.govmdpi.comresearchgate.net The position of the thienyl group can also be crucial; studies on related structures have shown that the substitution pattern on the thiophene ring significantly impacts biological activity. benthamdirect.comresearchgate.nettsijournals.com
Allyl Group: The allyl functional group is also of considerable interest in medicinal chemistry. ontosight.ai It is found in many natural products, such as allicin (B1665233) from garlic, which exhibits notable biological effects. nih.gov Synthetic derivatives containing the allyl motif have been investigated for a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ainih.govacs.orgresearchgate.net The high reactivity of the allyl group makes it a valuable component for designing new therapeutic agents. ontosight.ai For instance, acetamide derivatives synthesized from the natural allyl-containing compound eugenol (B1671780) have shown potential as antibacterial agents. usu.ac.id
The combination of these three components—a thienyl ring, an acetamide linker, and an allyl group—creates a unique chemical architecture. A complex derivative featuring all three moieties attached to a triazole core has been noted for its potential for diverse pharmacological properties, underscoring the promise of this structural combination.
Overview of Related Chemical Scaffolds and their Research Landscape
The research landscape surrounding this compound is enriched by extensive studies on related acetamide-based scaffolds. These investigations provide a comparative context and suggest potential avenues of inquiry for the title compound. Scientists frequently adapt the N-substituted acetamide scaffold to develop new molecules with targeted biological effects. nih.govdergipark.org.tracs.orgresearchgate.netmdpi.com
For example, thienylpyridyl-containing acetamides have been successfully developed as lead structures for new insecticides and fungicides. nih.govmdpi.com In a different therapeutic area, 2-phenoxy-N-substituted-acetamide derivatives have been explored as potential inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. dergipark.org.tr The versatility of the acetamide core is further demonstrated in pyrazolopyrimidine acetamide derivatives, which have been designed as high-affinity ligands for the translocator protein (TSPO), a target relevant to neuroinflammation and cancer. nih.govmdpi.com
The following table summarizes the research landscape for several related acetamide scaffolds:
| Scaffold Type | Area of Academic Research | Key Research Findings | Citations |
| Thienylpyridyl Acetamides | Agrochemicals | Demonstrated significant insecticidal and fungicidal activities. | nih.gov, semanticscholar.org, mdpi.com, researchgate.net |
| Pyrazolopyrimidine Acetamides | Neuroinflammation, Oncology | Act as high-affinity ligands for the translocator protein (TSPO). | nih.gov, mdpi.com |
| 2-Phenoxy Acetamides | Neurodegenerative Disease | Show potential as cholinesterase inhibitors for Alzheimer's disease. | dergipark.org.tr |
| Oxadiazole-bearing Acetamides | Infectious Disease | Screened for antibacterial activity. | researchgate.net |
This diverse body of research illustrates that the N-substituted acetamide framework is a highly productive starting point for the discovery of new bioactive compounds across various scientific disciplines.
Academic Research Aims and Scope for this compound
While extensive research exists for related structures, dedicated studies on this compound are not widely present in the public literature. However, based on the established significance of its components and the research landscape of analogous compounds, the primary academic aims for its investigation can be clearly defined.
The initial and most fundamental research aim would be the synthesis and characterization of the compound. A common synthetic route would involve the reaction of 2-(2-thienyl)acetyl chloride with allylamine (B125299) or a coupling reaction between 2-(2-thienyl)acetic acid and allylamine. researchgate.net Following synthesis, comprehensive structural confirmation would be required using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
A subsequent and crucial research aim would be a broad biological screening to identify potential activities. Drawing from the properties of its structural relatives, this screening would logically target:
Antimicrobial Activity: Testing against a panel of bacteria and fungi, including agriculturally relevant pathogens and clinically significant microbes like Mycobacterium tuberculosis. nih.govnih.gov
Pesticidal Activity: Evaluating its efficacy as an insecticide. nih.govmdpi.com
Anticancer and Anti-inflammatory Assays: Assessing its potential in therapeutic areas where both allyl and acetamide derivatives have previously shown promise. ontosight.aiacs.orgnih.gov
Finally, should any significant biological activity be discovered, further research would focus on structure-activity relationship (SAR) studies . nih.govbenthamdirect.comresearchgate.net This would involve synthesizing analogs of this compound to understand how modifications to the allyl group, the thienyl ring, or the acetamide linker impact its biological potency and selectivity. These studies are essential for optimizing the compound into a lead candidate for further development.
The fundamental properties of the target compound are summarized in the table below.
| Property | Data |
| IUPAC Name | N-(prop-2-en-1-yl)-2-(thiophen-2-yl)acetamide |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.26 g/mol |
| Chemical Class | Acetamide Derivative |
The systematic investigation of this compound, guided by these research aims, holds the potential to yield a novel compound with valuable applications in either agriculture or medicine.
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-9(11)7-8-4-3-6-12-8/h2-4,6H,1,5,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKABLURKQHBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-allyl-2-(2-thienyl)acetamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond and the C-C bond connecting the thiophene (B33073) ring to the acetyl group.
A primary retrosynthetic disconnection of the amide bond leads to two key precursors: 2-(2-thienyl)acetic acid and allylamine (B125299). This is a common and straightforward approach, relying on well-established amidation reactions.
An alternative disconnection can be made at the C-C bond between the thiophene ring and the carbonyl carbon. This would involve a thiophene precursor and a suitable two-carbon synthon, which could then be further elaborated to the final product.
Direct and Stepwise Synthesis Strategies for the Acetamide (B32628) Core
The formation of the central acetamide structure is a critical step in the synthesis of this compound. This can be achieved through both direct and stepwise approaches.
The most direct route to this compound involves the coupling of 2-(2-thienyl)acetic acid with allylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govacs.org Common methods for activating the carboxylic acid include converting it to an acyl chloride or using a variety of coupling reagents. nih.govacs.orglibretexts.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description | Byproduct |
| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for forming amides, esters, and anhydrides. peptide.com | Dicyclohexylurea (insoluble) peptide.com |
| Diisopropylcarbodiimide (DIC) | Similar to DCC but the urea (B33335) byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com | Diisopropylurea (soluble) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, allowing for easy removal of the urea byproduct by aqueous extraction. peptide.com | Water-soluble urea |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | An efficient coupling reagent that minimizes racemization, especially when used with HOBt. peptide.com | |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Highly effective for coupling, particularly with sterically hindered amino acids. peptide.com |
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of thionyl chloride to form the acyl chloride of 2-(thiophen-2-yl)acetic acid, followed by reaction with an amine in the presence of a base like triethylamine, is a well-established two-step procedure. nih.govacs.org
The thiophene ring is a key structural component, and its functionalization is integral to building the target molecule. Syntheses can start from pre-functionalized thiophenes or involve the introduction of the acetic acid side chain onto a thiophene core.
One approach involves the Gewald reaction, a multicomponent reaction that can be used to synthesize highly functionalized thiophenes. easychair.orgnih.gov While not directly producing the target molecule, this method can provide versatile thiophene intermediates that can be further modified. Another strategy is the reaction of a suitable thiophene derivative with a reagent that introduces the two-carbon acetyl unit. For example, the reaction of (2-thienyl)mercury chloride with acrolein in the presence of a palladium catalyst can yield 2-chloro-3-(2-thienyl)propanal, which can then be further manipulated. researchgate.net
The N-allyl group can be introduced at different stages of the synthesis. The most common method is the direct amidation of 2-(2-thienyl)acetic acid with allylamine, as discussed previously.
Alternatively, if a synthesis starts with 2-(2-thienyl)acetamide, the allyl group can be introduced via N-alkylation. This typically involves reacting the amide with an allyl halide (e.g., allyl bromide) in the presence of a base. Phase transfer catalysis can be an effective method for this type of allylation. rsc.org
Another approach involves the isomerization of N-allyl amides to enamides, which can be a useful transformation in certain synthetic contexts. acs.orgnih.gov Ruthenium catalysts have been shown to be effective for this isomerization. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is an important consideration for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods.
Solvent-free reactions or the use of greener solvents like water or deep eutectic solvents can significantly reduce the environmental impact. unizar.esresearchgate.net For instance, some amidation reactions can be carried out under solvent-free conditions, often with high efficiency. researchgate.net The use of catalytic amounts of reagents, rather than stoichiometric amounts, is another core principle of green chemistry. unizar.es For example, catalytic methods for amidation are continuously being developed to replace less efficient traditional methods. nih.gov
Atom economy is also a crucial factor. Reactions that incorporate all or most of the atoms from the starting materials into the final product are considered more atom-economical. One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. google.com
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To explore the biological potential of this compound, the synthesis of various derivatives and analogues is essential for conducting structure-activity relationship (SAR) studies. nih.govmdpi.com These studies help in identifying the key structural features responsible for a compound's biological activity and in optimizing its properties.
Derivatization can involve modifications at several positions of the molecule:
The Thiophene Ring: Introducing different substituents onto the thiophene ring can modulate the electronic and steric properties of the molecule. This can be achieved through various electrophilic substitution reactions common to thiophene chemistry.
The Acetamide Linker: The length and nature of the linker between the thiophene ring and the amide nitrogen can be varied.
The N-Allyl Group: The allyl group can be replaced with other alkyl or aryl groups to investigate the impact of this substituent on activity.
By systematically synthesizing and testing these analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds, which is crucial for the development of new therapeutic agents or other functional molecules. nih.gov For example, studies on related aryl acetamide series have shown that the nature and position of substituents can have a profound effect on biological activity. nih.gov
Modifications at the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The sulfur atom in the ring influences the regioselectivity of these reactions. Furthermore, the ring can undergo other transformations such as metalation and coupling reactions. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. ontosight.aimdpi.com
Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are common transformations for thiophene rings. For instance, bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The position of substitution on the thiophene ring is influenced by the existing substituent and reaction conditions.
Another important class of reactions involves the metalation of the thiophene ring, typically using strong bases like n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of functional groups onto the thiophene nucleus.
The following table summarizes potential modifications at the thiophene ring based on known reactivity of similar compounds.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | N-allyl-2-(5-bromo-2-thienyl)acetamide | ontosight.ai |
| Formylation | Vilsmeier-Haack reaction (POCl3, DMF) | N-allyl-2-(5-formyl-2-thienyl)acetamide | beilstein-journals.org |
| Acylation | Friedel-Crafts acylation (e.g., Ac2O, H3PO4) | N-allyl-2-(5-acetyl-2-thienyl)acetamide | mdpi.com |
| Metalation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. RX (e.g., CH3I) | N-allyl-2-(5-alkyl-2-thienyl)acetamide | beilstein-journals.org |
Alterations of the N-Allyl Substituent
The N-allyl group provides a reactive handle for a variety of chemical transformations, primarily centered around the carbon-carbon double bond. These modifications can be used to introduce new functional groups or to build more complex molecular architectures. The presence of the allyl group introduces unsaturation, which can participate in various addition and cyclization reactions. ontosight.ai
One of the most common reactions of the allyl group is addition reactions across the double bond. This can include hydrogenation to the corresponding N-propyl derivative, halogenation to form a dihalo-propyl derivative, and hydroboration-oxidation to yield an alcohol. The allyl group can also participate in transition metal-catalyzed reactions, such as cross-coupling and metathesis.
Atom transfer radical cyclization is another potential transformation for N-allyl amides, which can lead to the formation of lactams. acs.org The following table outlines some possible transformations of the N-allyl group.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Hydrogenation | H2, Pd/C, Ethanol | N-propyl-2-(2-thienyl)acetamide | mdpi.com |
| Dihydroxylation | OsO4 (cat.), NMO, acetone/water | N-(2,3-dihydroxypropyl)-2-(2-thienyl)acetamide | beilstein-journals.org |
| Epoxidation | m-CPBA, CH2Cl2 | N-(oxiran-2-ylmethyl)-2-(2-thienyl)acetamide | beilstein-journals.org |
| Heck Coupling | Aryl halide, Pd(OAc)2, PPh3, base | N-(3-arylprop-2-en-1-yl)-2-(2-thienyl)acetamide | beilstein-journals.org |
Variations on the Acetamide Linkage and Alpha-Carbon
The acetamide linkage itself is a stable functional group but can undergo hydrolysis under acidic or basic conditions to yield 2-(2-thienyl)acetic acid and allylamine. The nitrogen of the amide can act as a nucleophile in certain reactions. evitachem.com The alpha-carbon, situated between the thiophene ring and the carbonyl group, possesses enhanced acidity and can be a site for functionalization.
Alkylation of the alpha-carbon can be achieved by treating the this compound with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with an alkyl halide. This allows for the introduction of various alkyl groups at the alpha-position, leading to a diverse range of derivatives.
The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would transform the acetamide into the corresponding N-allyl-N-(2-(2-thienyl)ethyl)amine.
The table below details some potential modifications involving the acetamide linkage and the alpha-carbon.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Alpha-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | N-allyl-2-alkyl-2-(2-thienyl)acetamide | mdpi.com |
| Amide Reduction | LiAlH4, THF, reflux | N-allyl-N-(2-(2-thienyl)ethyl)amine | |
| Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 2-(2-thienyl)acetic acid and Allylamine |
Iii. Computational and Theoretical Investigations of N Allyl 2 2 Thienyl Acetamide
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies delve into the electronic structure of a molecule to understand its stability, reactivity, and spectroscopic properties. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and molecular orbitals.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to understand the detailed electronic properties of molecules. acs.org For N-allyl-2-(2-thienyl)acetamide, DFT calculations, often using a specific functional and basis set like B3LYP/6-311++G(d,p), can be employed to determine its optimized geometric structure. acs.orgresearchgate.net
These calculations yield key molecular properties that are fundamental to the compound's character. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. From this optimized geometry, a variety of electronic properties can be calculated, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. psu.edu
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. psu.edu This analysis is used to study the local reactivity of acetamide (B32628) derivatives. nih.gov For this compound, the thienyl group, amide linkage, and allyl substituent would all influence the energies of these orbitals. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, and the electrophilicity index, can also be calculated to provide a more comprehensive picture of the compound's reactivity. acs.orgmdpi.com
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the innermost electron-accepting orbital. |
| Energy Gap | ΔE | 5.3 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |
| Ionization Potential | IP | 6.5 | Energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity | EA | 1.2 | Energy released when an electron is added (approximated as -ELUMO). |
| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution ( (IP-EA)/2 ). |
| Electronegativity | χ | 3.85 | Power of an atom to attract electrons ( (IP+EA)/2 ). |
| Electrophilicity Index | ω | 2.80 | Measure of electrophilic power ( χ²/2η ). |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds—notably the C-C bond between the thienyl and carbonyl groups, the C-N amide bond, and the N-C bond of the allyl group—a multitude of conformations are possible.
Computational methods are used to perform a systematic search of the conformational space to identify the structures that correspond to energy minima. research-solution.com These stable conformations represent the most likely shapes the molecule will adopt. The analysis reveals the relative energies of these conformers, with the one possessing the lowest energy being the global minimum, or the most stable conformation. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that fits into a biological target like an enzyme's active site. For related molecules like N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, studies have shown the molecule can be highly twisted, with specific torsion angles defining its shape. researchgate.net
Molecular Docking Simulations for Potential Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govrsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a specific biological target. biointerfaceresearch.comresearchgate.net
For this compound, molecular docking simulations can be used to predict its binding affinity and pose within the active site of various enzymes or receptor pockets. Based on studies of similar acetamide-containing compounds, potential protein targets could include monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are enzymes implicated in neurodegenerative diseases. nih.govrsc.org
The simulation process involves placing the flexible ligand into the binding site of the rigid or flexible protein structure, which is often obtained from a database like the Protein Data Bank (PDB). nih.govkg.ac.rs The software then calculates the most likely binding poses and estimates the binding free energy (ΔGbind), typically in kcal/mol. A more negative value for ΔGbind indicates a stronger, more favorable interaction between the ligand and the protein. nih.govnih.gov
| Target Protein | PDB ID | Binding Affinity (ΔGbind, kcal/mol) | Potential Implication |
| Monoamine Oxidase A (MAO-A) | 2Z5X | -7.8 | Antidepressant activity |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -8.5 | Anti-Parkinson's disease activity |
| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Anti-Alzheimer's disease activity |
| Butyrylcholinesterase (BChE) | 4BDS | -8.8 | Anti-Alzheimer's disease activity |
Beyond simply predicting a binding score, docking simulations provide a detailed, atom-level view of the interactions that stabilize the ligand-protein complex. The binding mode describes the precise orientation of the ligand and the specific intermolecular forces involved. For this compound, these forces would include:
Hydrogen Bonds: The amide group contains a nitrogen-bound hydrogen (N-H) that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that can act as a hydrogen bond acceptor. These are crucial for anchoring the ligand in the active site by interacting with polar amino acid residues. researchgate.net
Hydrophobic Interactions: The allyl group (–CH2–CH=CH2) and the thienyl ring are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.
π-Interactions: The aromatic thienyl ring can participate in various pi-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues.
Analysis of these non-covalent intermolecular forces is essential for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.govgoogle.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogues of this compound, a wide array of descriptors would be generated. These can be broadly categorized as:
0D Descriptors: These are based solely on the molecular formula, such as molecular weight and atom counts.
1D Descriptors: These are derived from the substructure of the molecule, including counts of functional groups and hydrogen bond donors/acceptors.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These descriptors are derived from the 3D coordinates of the molecule and describe its shape, size, and electronic properties. kg.ac.rs
Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being studied. This is often achieved using statistical methods like genetic algorithms or multiple linear regression (MLR) to identify the descriptors that have the highest correlation with the activity while having low correlation with each other. bioline.org.brresearchgate.net
Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar biological targets. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. | May relate to how the molecule fits into a binding pocket. |
| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of the molecule's hydrophobicity and ability to cross cell membranes. |
| Steric | Molar Refractivity | A measure of the molar volume and polarizability of the molecule. | Can be important for the size and shape complementarity with a receptor. |
With a set of selected descriptors, a predictive QSAR model can be developed. A common approach is to use multiple linear regression (MLR) to create an equation that links the descriptors to the biological activity. kg.ac.rs For a hypothetical series of this compound derivatives with anticonvulsant activity, a QSAR model might take the following form:
log(1/ED₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
where ED₅₀ is the effective dose for 50% of the population, and β values are the regression coefficients. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. nih.gov
Hypothetical QSAR Model for Anticonvulsant Activity
| Model Parameter | Value | Interpretation |
| Correlation Coefficient (R²) | 0.90 | Indicates that 90% of the variance in the biological activity is explained by the model. researchgate.net |
| Cross-Validated R² (Q²) | 0.75 | Suggests good predictive power of the model for new compounds. nih.gov |
| Standard Deviation (s) | 0.25 | Represents the average deviation between the predicted and experimental activities. |
| F-statistic | 85.3 | Indicates that the model is statistically significant. |
A validated QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the hydrophobicity of the molecule could lead to higher activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity. This information can guide the synthesis of new, potentially more potent analogues of this compound. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time.
This compound possesses several rotatable bonds, which gives it significant conformational flexibility. MD simulations can be used to explore the accessible conformations of the molecule in a simulated solvent environment. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy conformation in solution. Rotational barriers in similar acetamide derivatives have been measured to be in the range of 10 to 18 kcal/mol. researchgate.net
Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predominant Conformations (degrees) | Energy Barrier (kcal/mol) |
| Thienyl-CH₂-C=O | Rotation around the bond connecting the thienyl ring and the acetamide group. | 60, 180, 300 | 2.5 |
| C=O-N-Allyl | Rotation around the amide bond. | 0 (cis), 180 (trans) | 15.0 |
| N-CH₂-CH=CH₂ | Rotation of the allyl group. | 75, 170, 290 | 1.8 |
The solvent environment can have a significant impact on the stability and conformation of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This allows for the investigation of how the solvent influences the conformational preferences of the molecule and the stability of different functional groups. For example, the formation of hydrogen bonds between the amide group and water molecules can stabilize certain conformations. The stability of the molecule can also be assessed by monitoring key structural parameters, such as bond lengths and angles, over the course of the simulation. In some cases, polar solvents can increase the barrier to rotation around certain bonds in acetamide derivatives. researchgate.net
Iv. in Vitro Biological Activity and Mechanistic Elucidation
Assessment of Antimicrobial Activity of N-allyl-2-(2-thienyl)acetamide
Currently, there is no published research detailing the in vitro evaluation of this compound against bacterial or fungal strains. Therefore, no data tables on its minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) can be provided. Furthermore, without any activity data, there are no proposed mechanisms of antimicrobial action for this specific compound.
No studies were found that have assessed the efficacy of this compound against any Gram-positive or Gram-negative bacterial strains.
There is no available data from in vitro assays of this compound against any fungal pathogens.
As no antimicrobial activity has been reported, there are no scientific discussions or hypotheses regarding the potential mechanisms of action for this compound.
Investigation of Antiviral Activity Profiles
Similarly, the scientific literature lacks any studies on the in vitro antiviral activity of this compound.
No research has been published that investigates the ability of this compound to inhibit the replication of any viruses.
In the absence of any demonstrated antiviral activity, there has been no exploration into the potential antiviral mechanisms of this compound.
Future research is necessary to determine if this compound possesses any significant in vitro biological activity and to elucidate its potential mechanisms of action. Such studies would be foundational for any further development of this compound for therapeutic purposes.
Anti-inflammatory Research
No published studies were identified that investigated the in vitro anti-inflammatory properties of this compound.
There is no available data on the effect of this compound on the production or activity of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, or prostaglandins in in vitro models.
Information regarding the impact of this compound on key inflammatory signaling pathways, including but not limited to NF-κB, MAPK, or JAK-STAT pathways, in response to inflammatory stimuli in cultured cells is not available in the current scientific literature.
Anticonvulsant Activity Screening
No in vitro studies assessing the anticonvulsant potential of this compound were found.
There are no reports on the evaluation of this compound in in vitro models of neuronal hyperexcitability, such as patch-clamp studies on ion channels (e.g., sodium, potassium, calcium channels) or assessments in cultured neurons subjected to pro-convulsant agents.
Data on the interaction of this compound with neurotransmitter systems implicated in epilepsy, such as the GABAergic or glutamatergic systems, through in vitro receptor binding assays or neurotransmitter uptake/release studies, is not available.
Anticancer Activity in Model Cell Lines
No research has been published detailing the in vitro anticancer activity of this compound against any cancer cell lines. Consequently, there is no data to present regarding its cytotoxic or cytostatic effects, nor any associated dose-response relationships.
In Vitro Cytotoxicity and Antiproliferative Effects
No studies detailing the in vitro cytotoxicity or antiproliferative effects of this compound against any cell lines have been identified.
Analysis of Apoptosis Induction and Cell Cycle Arrest
There is no available research on whether this compound induces apoptosis or causes cell cycle arrest in any cell type.
V. Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Delineation of Key Pharmacophoric Features of N-allyl-2-(2-thienyl)acetamide
The 2-thienyl ring is a critical pharmacophoric element, often found in compounds with a wide range of biological activities. Thiophene (B33073) rings are considered bioisosteres of phenyl rings and can engage in various non-covalent interactions, including hydrogen bonds, and hydrophobic interactions. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.
The N-allyl group is a relatively small and flexible substituent that can influence the molecule's lipophilicity and steric profile. The double bond in the allyl group can also be involved in specific interactions with biological targets. The nature of the substituent on the amide nitrogen is often a key determinant of the compound's potency and selectivity.
Correlating Structural Modifications with Changes in Biological Activity
While specific SAR studies on this compound are not extensively documented, the biological activity of related thienylacetamide derivatives provides valuable insights. By examining how structural modifications in analogous series of compounds affect their biological activity, we can infer the potential impact of similar changes to this compound.
For instance, in a series of novel thienylpyridyl- and thioether-containing acetamide (B32628) derivatives designed as potential pesticidal agents, the nature of the substituents on the acetamide and the aromatic rings significantly influenced their insecticidal activity nih.gov. This suggests that modifications to both the N-allyl and the 2-thienyl parts of this compound would likely result in significant changes in its biological profile.
The following table summarizes the general trends observed in the SAR of related acetamide derivatives:
| Structural Modification | General Effect on Biological Activity | Rationale |
| Replacement of the N-allyl group with other alkyl or aryl substituents | Potency and selectivity are often altered. Larger, bulkier groups may enhance binding through increased hydrophobic interactions but can also introduce steric hindrance. | The substituent on the amide nitrogen plays a key role in fitting into the binding pocket of the target protein. |
| Substitution on the thiophene ring | Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, affecting its binding affinity. | Substituents can influence the pKa of the molecule and its ability to form hydrogen bonds or other interactions. |
| Replacement of the thiophene ring with other heterocyclic or aromatic systems | The nature of the heterocyclic ring is crucial for activity. For example, replacing a pyridine (B92270) ring with a thiazole (B1198619) in certain kinase inhibitors led to decreased activity chapman.edu. | Different ring systems have distinct electronic and steric properties that affect their interaction with the target. |
Impact of Electronic and Steric Properties on Chemical Reactivity
The electronic and steric properties of this compound are fundamental to its chemical reactivity and its interaction with biological macromolecules. The reactivity of the acetamide bond, for instance, is influenced by the electronic nature of both the N-allyl and the 2-thienylacetyl moieties.
Electronic Properties: The thiophene ring is an electron-rich aromatic system, which influences the electron density of the adjacent methylene (B1212753) group and the carbonyl carbon of the acetamide. The amide group itself exhibits resonance, which delocalizes the lone pair of electrons from the nitrogen atom, affecting the reactivity of the carbonyl group. The electronic properties of the molecule can be studied using computational methods like Density Functional Theory (DFT) to understand the distribution of electron density and predict sites of reactivity.
The following table outlines the potential impact of electronic and steric properties on the reactivity of this compound:
| Property | Influence on Chemical Reactivity | Example |
| Electronic | The electron-rich thiophene ring can influence the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen. | The electron density on the carbonyl oxygen affects its ability to act as a hydrogen bond acceptor. |
| Steric | The size of the N-allyl group can sterically hinder the approach of reactants to the amide bond. | The flexibility of the allyl chain allows for different conformations, which can either facilitate or impede reactions. |
Vi. Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopic methods are paramount for probing the molecular structure of N-allyl-2-(2-thienyl)acetamide in various states. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as a molecular fingerprint, revealing intricate details about the compound's electronic and vibrational states, and the magnetic environments of its nuclei.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of this compound in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, two-dimensional (2D) experiments reveal through-bond and through-space correlations between them, allowing for unambiguous assignment of all signals and confirmation of the molecule's constitution.
Key 2D NMR experiments for the structural elucidation of this compound would include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the N-H proton and the adjacent CH₂ protons of the allyl group, as well as among the protons within the allyl group (CH₂-CH=CH₂) and the coupled protons on the thiophene (B33073) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals of the thiophene ring, the acetamide (B32628) moiety, and the allyl group by correlating them with their known proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular fragments. For instance, it would show correlations from the CH₂ protons of the acetamide group to the carbonyl carbon (C=O) and to the C2 carbon of the thiophene ring, confirming the connectivity of these key structural units.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the aforementioned 2D NMR techniques.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Thiophene H3 | ~7.00 (dd) | ~125.0 | COSY: H4, H5; HMBC: C2, C4, C5 |
| Thiophene H4 | ~6.95 (dd) | ~127.0 | COSY: H3, H5; HMBC: C2, C3, C5 |
| Thiophene H5 | ~7.25 (dd) | ~124.0 | COSY: H3, H4; HMBC: C3, C4 |
| Acetamide CH₂ | ~3.85 (s) | ~41.0 | HMBC: C=O, Thiophene C2 |
| Amide NH | ~8.00 (br s) | - | COSY: Allyl N-CH₂ |
| Allyl N-CH₂ | ~3.95 (tt) | ~42.0 | COSY: NH, Allyl =CH; HMBC: C=O, Allyl =CH, Allyl =CH₂ |
| Allyl =CH | ~5.85 (m) | ~134.0 | COSY: Allyl N-CH₂, Allyl =CH₂ |
| Allyl =CH₂ (cis) | ~5.15 (dq) | ~116.0 | COSY: Allyl =CH, Allyl =CH₂ (trans) |
| Allyl =CH₂ (trans) | ~5.25 (dq) | ~116.0 | COSY: Allyl =CH, Allyl =CH₂ (cis) |
| Carbonyl C=O | - | ~170.0 | HMBC: Acetamide CH₂, Amide NH, Allyl N-CH₂ |
| Thiophene C2 (ipso) | - | ~138.0 | HMBC: Acetamide CH₂, Thiophene H3 |
| Thiophene C-S (ipso) | - | ~126.0 | - |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed.
For this compound (C₉H₁₁NOS), HRMS would be used to measure the exact mass of its protonated molecular ion, [M+H]⁺. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements.
| Parameter | Value |
| Molecular Formula | C₉H₁₁NOS |
| Monoisotopic Mass | 181.05886 Da |
| Theoretical [M+H]⁺ (Exact Mass) | 182.06668 Da |
| Expected HRMS Result (ppm) | 182.06668 ± 0.00091 (for 5 ppm mass accuracy) |
Analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. Key fragments would likely arise from the cleavage of the amide bond and fragmentation of the allyl and thienyl moieties.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound. sci-hub.st These techniques are complementary, as some molecular vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. sci-hub.st The spectra serve as a characteristic fingerprint of the molecule. sci-hub.st
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. It is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound would be recorded using a KBr pellet or as a thin film. nih.gov
Raman Spectroscopy: This method involves inelastic scattering of monochromatic laser light. nih.gov It is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying the C=C bond of the allyl group and the vibrations of the thiophene ring.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous thiophene and amide compounds. nih.govprimescholars.comiosrjournals.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
| N-H Stretch | Amide (secondary) | ~3300 - 3250 (strong, sharp) | Weak |
| C-H Stretch (aromatic) | Thiophene Ring | ~3100 - 3050 (medium) | Medium |
| C-H Stretch (alkene) | Allyl Group | ~3080 - 3020 (medium) | Medium |
| C-H Stretch (aliphatic) | Acetamide/Allyl CH₂ | ~2980 - 2850 (medium) | Medium |
| C=O Stretch (Amide I) | Amide | ~1650 (very strong) | Medium |
| N-H Bend (Amide II) | Amide | ~1550 (strong) | Weak |
| C=C Stretch | Allyl Group | ~1645 (medium) | Strong |
| C=C Stretch (ring) | Thiophene Ring | ~1530, 1410 (medium) | Strong |
| C-H in-plane bend | Thiophene Ring | ~1280 - 1040 (variable) | Variable |
| C-S Stretch | Thiophene Ring | ~710 - 680 (medium) | Medium |
X-ray Crystallography for Solid-State Structure Determination
While NMR and mass spectrometry define the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of the molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as how multiple molecules pack together in a crystal lattice. sci-hub.st
The primary prerequisite for X-ray crystallography is the availability of a high-quality single crystal. For an organic compound like this compound, suitable crystals are typically grown from solution.
Common protocols include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, ethanol, or mixtures with hexane) and left undisturbed in a loosely covered container. nih.gov As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Solvent Diffusion: This method involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion at the interface gradually lowers the solubility, inducing crystallization.
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystal formation.
Optimization involves screening various solvents, controlling the rate of evaporation or cooling, and ensuring a dust-free environment to minimize nucleation sites and promote the growth of a single, large crystal.
Once a suitable crystal is obtained and its structure is solved, the analysis focuses on the supramolecular assembly, which is governed by non-covalent intermolecular interactions. mdpi.com These interactions dictate the physical properties of the solid material. For this compound, several key interactions are expected to influence its crystal packing. researchgate.net
Hydrogen Bonding: The most significant interaction is likely to be the hydrogen bond between the amide N-H group (donor) of one molecule and the carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. nih.gov This N-H···O=C interaction often leads to the formation of well-defined chains or dimeric motifs that form the primary backbone of the crystal structure.
π-π Stacking: The electron-rich thiophene rings can interact with each other through π-π stacking. researchgate.net This can occur in either a face-to-face or offset arrangement and contributes significantly to the cohesive energy of the crystal.
C-H···π Interactions: Weaker interactions, such as those between C-H bonds (from the allyl or acetamide CH₂ groups) and the π-system of the thiophene ring, can also play a role in stabilizing the crystal packing.
The interplay of these forces determines the final crystal lattice, influencing properties such as melting point, density, and solubility.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Geometry/Significance |
| Hydrogen Bonding | Amide N-H | Carbonyl C=O | Strong, directional interaction. Likely to form chains or sheets, defining the primary packing motif. |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Stabilizes packing through aromatic interactions. Can be parallel-displaced or T-shaped. |
| C-H···O Interactions | Thiophene C-H, Allyl C-H, CH₂ | Carbonyl C=O | Weaker hydrogen bonds that provide additional stabilization to the 3D network. nih.gov |
| C-H···π Interactions | Allyl C-H, CH₂ | Thiophene Ring | Weak interaction helping to direct the orientation of molecules relative to each other. |
Chromatographic Techniques for Separation and Purity
Chromatography is an essential analytical tool for the characterization of this compound. It allows for the effective separation of the compound from unreacted starting materials, byproducts, and degradation products. The choice of chromatographic technique depends on the specific analytical goal, such as assessing purity, resolving stereoisomers, or identifying volatile components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods in this context.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this type of molecule.
The purity assessment is achieved by separating the target compound from any potential impurities. The sample is dissolved in an appropriate solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, compounds separate based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly employed for detection, as the thienyl ring and the amide chromophore absorb UV light. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks. For related acetamide compounds, this method is capable of achieving high precision and accuracy. researchgate.netgoogle.com
Below is a table summarizing typical conditions for an HPLC purity assessment of this compound.
| Parameter | Condition | Purpose |
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | A nonpolar stationary phase that retains the analyte based on hydrophobicity, providing good separation for organic molecules. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | A common solvent system for reverse-phase HPLC. The gradient elution (varying solvent ratio) ensures the separation of compounds with a wide range of polarities. Formic acid helps to produce sharp peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV Absorbance at 254 nm | The thiophene and amide groups in the molecule absorb light at this wavelength, allowing for sensitive detection. |
| Column Temp. | 35°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. researchgate.net |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC, ensuring that the column is not overloaded. researchgate.net |
Chiral Chromatography for Enantiomeric Resolution
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.
Upon examination of the molecular structure of this compound, it is determined to be an achiral compound. It does not possess any stereocenters, and the molecule is superimposable on its mirror image. Consequently, this compound does not exist as a pair of enantiomers.
Therefore, chiral chromatography for enantiomeric resolution is not an applicable or necessary analytical technique for the characterization of this specific compound. The absence of chirality means there are no enantiomers to separate, making this method irrelevant for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and thermally stable compounds. It is a valuable tool for confirming the identity of this compound and for analyzing any volatile impurities that may be present from its synthesis or degradation.
In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized. An inert carrier gas (like helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs as different compounds travel through the column at different rates based on their boiling points and interactions with the stationary phase.
As each separated compound elutes from the GC column, it enters the mass spectrometer. There, it is bombarded with electrons (a common technique known as Electron Ionization, or EI), causing the molecule to fragment into characteristic charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern allows for unambiguous identification of the compound by comparing it to spectral libraries.
The table below outlines a representative set of parameters for a GC-MS analysis of this compound.
| Parameter | Condition | Purpose |
| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) | A common, nonpolar column suitable for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert gas that carries the sample through the column without reacting with it. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the sample upon injection. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature gradient is used to effectively separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization method that produces a reproducible and detailed fragmentation pattern for structural elucidation. |
| Mass Analyzer | Quadrupole | A common type of mass analyzer that separates ions based on their stability in an oscillating electric field. |
| Scan Range | 40-450 m/z | This range covers the expected molecular ion and key fragment ions of the compound. |
Vii. Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches for N-allyl-2-(2-thienyl)acetamide and Analogues
The synthesis of this compound and its analogues is an area where modern synthetic methodologies can offer significant improvements in efficiency, safety, and environmental impact over traditional methods. Future research is expected to focus on the adoption of green chemistry principles and continuous flow technologies.
Green Chemistry Strategies: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. unibo.itdntb.gov.ua For the synthesis of thienyl-acetamide derivatives, this could involve:
Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents such as glycerol (B35011) or ethyl lactate. dntb.gov.uamdpi.com
Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, or using biocatalysts (enzymes) that operate under mild conditions. mdpi.com
Energy Efficiency: Utilizing microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. dntb.gov.uamtak.hu A solvent-free protocol is another green approach that can be explored. researchgate.net
Continuous Flow Synthesis: Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for the synthesis of heterocyclic compounds. researchgate.netmdpi.com This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.netthieme-connect.de For the synthesis of this compound, flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates and facilitate scalability from laboratory research to larger-scale production. mtak.hu The integration of in-line purification and analysis tools can further streamline the synthetic process. researchgate.net
| Feature | Traditional Batch Synthesis | Modern Synthetic Approaches (Green/Flow) |
| Solvent Use | Often relies on large volumes of conventional organic solvents. | Emphasizes use of green solvents, solvent-free conditions, or reduced solvent volume. mdpi.com |
| Energy Consumption | Typically involves prolonged heating or cooling cycles. | Reduced reaction times via microwave or flow chemistry lead to lower energy use. dntb.gov.ua |
| Safety | Handling of hazardous reagents and exotherms can be challenging at scale. | Enhanced safety through enclosed systems and better heat management in flow reactors. mtak.hu |
| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scalability by extending operational time or using larger reactors. mdpi.com |
| Waste Generation | Can generate significant amounts of chemical waste. | Aims to minimize waste through higher atom economy and catalyst recycling. unibo.it |
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. arxiv.orgnih.gov These computational tools can be applied to accelerate the identification of novel analogues of this compound with desired properties.
Virtual Screening and Property Prediction: AI models can screen vast virtual libraries of compounds to identify molecules that are likely to interact with a specific biological target. nih.gov For this compound analogues, machine learning algorithms can predict key properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, early in the discovery process. elsevier.comcrimsonpublishers.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevier.com By training on a dataset of known thienyl-acetamide derivatives, QSAR models can predict the activity of new, unsynthesized analogues, guiding chemists to prioritize the most promising candidates. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. nih.govelsevier.com These models can be constrained to generate novel structures that are similar to this compound but possess enhanced activity or other desirable characteristics. crimsonpublishers.com This accelerates the design-make-test-analyze cycle by focusing synthetic efforts on high-potential compounds. elsevier.com
| AI/ML Technique | Application in this compound Analogue Discovery |
| Machine Learning (ML) | Develops algorithms that allow computers to learn from and make predictions on data without being explicitly programmed. elsevier.com |
| Deep Learning (DL) | A subset of ML that uses artificial neural networks with many layers to learn complex patterns from large datasets. nih.gov Used for predicting compound activity and toxicity. nih.gov |
| Virtual Screening | Computationally screens large libraries of virtual compounds to identify those likely to bind to a target. nih.gov |
| QSAR Modeling | Predicts the biological activity of new compounds based on the structure-activity relationships of existing molecules. elsevier.comnih.gov |
| Generative AI | Creates novel molecular structures with optimized properties based on learned chemical patterns. elsevier.comcrimsonpublishers.com |
Exploration of Undiscovered Biological Targets and Pathways
While some biological activities have been reported for related acetamide (B32628) structures, the specific molecular targets and signaling pathways for this compound are not fully elucidated. nih.govresearchgate.netnih.gov Future research could focus on identifying novel biological interactions.
One approach involves target deconvolution, using methods like chemical proteomics to "fish" for binding proteins in a cellular extract. Identifying these interacting proteins can reveal previously unknown biological targets. Furthermore, computational methods, such as inverse docking, can screen the compound against a wide array of known protein structures to predict potential binding partners.
Once a novel target is identified, subsequent research would explore the downstream consequences of this interaction. For instance, a related compound, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, was found to exert its effects through the activation of the Nrf2-ARE signaling pathway. nih.gov Similarly, future studies on this compound could employ transcriptomics and proteomics to map the global changes in gene and protein expression following compound exposure, thereby uncovering the broader biological pathways it modulates.
Strategies for Bioconjugation and Prodrug Development (non-clinical context)
In a non-clinical research context, modifying this compound through bioconjugation or prodrug strategies can create valuable chemical tools. The molecular structure offers specific handles for chemical modification.
Bioconjugation: The terminal allyl group is an attractive site for conjugation. It can participate in reactions like thiol-ene "click" chemistry, allowing the molecule to be attached to probes, surfaces, or macromolecules with high efficiency and under mild conditions. This could be used to develop research tools for target identification or to immobilize the compound on a solid support for affinity chromatography.
Prodrug Design: A prodrug is a chemically modified version of a compound that becomes active after a chemical transformation. In a research setting, prodrug strategies can be used to control the release of the active molecule. For example, a protecting group could be added to the amide nitrogen that is cleavable under specific, non-physiological conditions (e.g., by light or a specific chemical reagent). This allows for precise control over when and where the parent compound is released in an experimental system. The allyl group itself can be part of a cleavable linker system in more complex prodrug designs.
Potential Applications in Material Science and Chemical Reagent Development
The unique structural features of this compound suggest potential applications beyond biology, in the fields of material science and as a versatile chemical building block.
Material Science: The thiophene (B33073) ring is a well-known component of conducting polymers and organic electronic materials due to its electron-rich nature. chemrxiv.org The presence of both a polymerizable allyl group and a functional thiophene moiety in one molecule makes this compound a candidate as a functional monomer. Polymerization via the allyl group could lead to novel polymers with side chains containing the 2-(2-thienyl)acetamide unit, potentially imparting unique electronic, optical, or self-assembly properties to the resulting material. lsu.edu
Chemical Reagent Development: As a synthetic intermediate, this compound is a valuable building block. Its multiple functional groups—the amide, the alkene, and the thiophene ring—can be selectively modified to construct more complex molecules. nbinno.com For example, the thiophene ring can undergo various electrophilic substitution reactions, while the allyl group can be functionalized through addition reactions, making the compound a versatile starting point for the synthesis of diverse heterocyclic libraries. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-allyl-2-(2-thienyl)acetamide?
- Methodology :
-
Step 1 : Thienyl core formation via cyclization of thiourea derivatives with halogenated acetic acid under basic conditions (e.g., NaOH or KOH) .
-
Step 2 : Allylation via nucleophilic substitution or coupling reactions (e.g., using allyl bromide in DMF with catalytic TBAB) .
-
Step 3 : Acetamide functionalization through amidation (e.g., coupling 2-thienylacetic acid with allylamine using EDC/HOBt) .
-
Optimization : Reaction temperatures (60–80°C), solvent polarity (DMF or acetonitrile), and inert atmosphere (N₂/Ar) improve yields (up to 75%) .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization | NaOH, EtOH, reflux | 60–70 |
| Allylation | Allyl bromide, DMF, 60°C | 65–75 |
| Amidation | EDC/HOBt, DCM, RT | 70–80 |
Q. How is structural characterization of this compound performed?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms allyl (-CH₂CH=CH₂, δ 5.1–5.8 ppm) and thienyl (δ 6.8–7.2 ppm) moieties .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calc. 210.0654, observed 210.0658) .
- FTIR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) .
- XRD : Crystallographic data for confirming stereochemistry (e.g., C-C bond angles ~120°) .
Q. What biological activities are reported for thienyl-acetamide derivatives?
- Antimicrobial Activity : Thienyl derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Analogous compounds inhibit DprE1 (IC₅₀ = 1.2 µM) in M. tuberculosis .
- Antioxidant Potential : Thiophene-containing acetamides exhibit radical scavenging (IC₅₀ = 45 µM in DPPH assay) .
Advanced Research Questions
Q. How does the thienyl group influence reactivity and bioactivity?
- Electronic Effects : The sulfur atom in thienyl enhances electron delocalization, increasing electrophilicity at the acetamide carbonyl (evidenced by DFT calculations) .
- Structure-Activity Relationship (SAR) :
- Thienyl substitution at C-2 improves membrane permeability (logP = 2.1) vs. phenyl analogs (logP = 2.8) .
- Allyl groups enhance metabolic stability (t₁/₂ = 4.2 h in microsomal assays) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 vs. 32 µg/mL):
- Variable Testing : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .
- Impurity Analysis : Use HPLC (≥95% purity) to exclude byproducts (e.g., unreacted thiourea) .
- Strain-Specificity : Test across clinically relevant strains (e.g., ESKAPE pathogens) .
Q. How can molecular docking predict target interactions for this compound?
- Protocol :
-
Target Selection : Prioritize enzymes with thienyl-binding pockets (e.g., bacterial enoyl-ACP reductase) .
-
Software : AutoDock Vina with AMBER force fields .
-
Validation : Compare docking scores (∆G = -9.2 kcal/mol) with experimental IC₅₀ values .
- Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| DprE1 (Mtb) | -8.5 | H-bond with Lys317 |
| CYP450 3A4 | -7.1 | π-Stacking with heme |
Methodological Notes
- Synthetic Challenges : Allyl group migration during amidation requires low-temperature (0–5°C) quenching .
- Data Reproducibility : Store compounds under inert gas (Ar) at -20°C to prevent thienyl oxidation .
- Advanced Analytics : LC-MS/MS quantifies degradation products (e.g., sulfoxide derivatives) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
